molecular formula C19H12ClFN2O2 B14362520 N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide CAS No. 95300-25-7

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide

Cat. No.: B14362520
CAS No.: 95300-25-7
M. Wt: 354.8 g/mol
InChI Key: ANSXUPBDRDHVAI-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide is a complex organic compound characterized by the presence of a chlorobenzoyl group, a fluorophenyl group, and a pyridine carboxamide group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoroaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then coupled with pyridine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide include:

    Nicotinamide: An isomer with a carboxamide group in a different position.

    Isonicotinamide: Another isomer with distinct solubility and chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

95300-25-7

Molecular Formula

C19H12ClFN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H12ClFN2O2/c20-14-3-1-12(2-4-14)18(24)16-11-15(21)5-6-17(16)23-19(25)13-7-9-22-10-8-13/h1-11H,(H,23,25)

InChI Key

ANSXUPBDRDHVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)NC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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